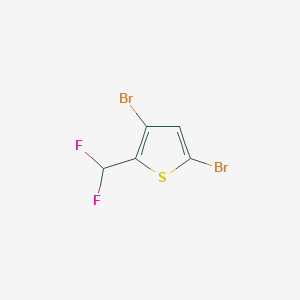

3,5-Dibromo-2-(difluoromethyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

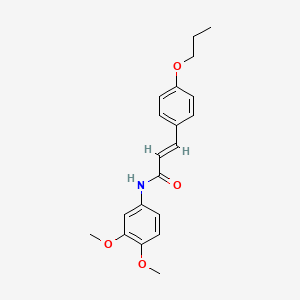

“3,5-Dibromo-2-(difluoromethyl)thiophene” is a chemical compound with the molecular formula C5H2Br2F2S . It is used in the field of chemistry for various purposes .

Molecular Structure Analysis

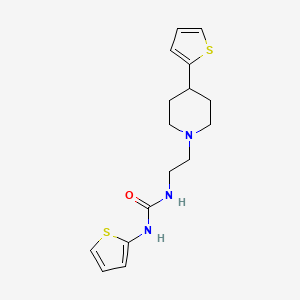

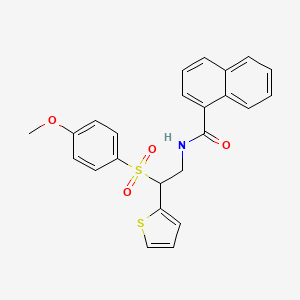

The molecular structure of “3,5-Dibromo-2-(difluoromethyl)thiophene” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine atoms at the 3rd and 5th positions and a difluoromethyl group at the 2nd position .科学的研究の応用

Synthesis and Chemical Properties

One-Pot Synthesis

3,5-Dibromo-2-(difluoromethyl)thiophene is synthesized through a one-pot, high-yield desulfurative-fluorination-bromination reaction from a single dithiolane reactant. This process efficiently produces 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, highlighting its significance in organic synthesis (Turkman, An, & Pomerantz, 2010).

Optical and Electronic Applications

Tuning Optical Properties

The molecular control and postfunctionalization of thiophene derivatives, including 3,5-Dibromo-2-(difluoromethyl)thiophene, have been studied for their effects on the optical and photophysical properties of poly(thiophene)s. These studies have shown that specific functional groups can significantly enhance the solid-state emission and optical properties of thiophene-based polymers, which is critical for applications in optoelectronics and organic electronics (Li, Vamvounis, & Holdcroft, 2002).

Material Science and Engineering

Regiocontrolled Synthesis for Polymer Applications

The compound is crucial for the regiocontrolled synthesis of poly(thiophene) derivatives with fluoroalkyl side chains, demonstrating its utility in creating materials with specific optical and electronic properties. These materials, such as poly(3-(perfluorohexyl)thiophene), show unique transition temperatures and solubility characteristics, making them suitable for a wide range of applications in material science and engineering (Endo, Takeoka, Rikukawa, & Sanui, 2003).

Conjugated Microporous Polymers

High Surface Area Materials

The synthesis of conjugated microporous polymers based on thiophene derivatives showcases the potential of 3,5-Dibromo-2-(difluoromethyl)thiophene in creating materials with high surface areas and significant microporosity. These properties are essential for applications in organic thin-film transistors and organic photovoltaic devices, highlighting the compound's role in advancing materials for energy storage and conversion (Jiang et al., 2010).

Organic Electronics and Photovoltaics

Organic Solar Cells

The utility of thiophene derivatives, including 3,5-Dibromo-2-(difluoromethyl)thiophene, extends to the field of organic electronics, particularly in the development of high-performance nonfullerene small-molecule organic solar cells. Research has demonstrated that thiophene's excellent charge transport properties, combined with specific molecular modifications, can significantly improve the efficiency of solar cells, showcasing its importance in renewable energy technologies (Xu et al., 2020).

将来の方向性

作用機序

Thiophene derivatives have gained increased interest in many fields of science and industry . Polyhalo-substituted thiophenes, such as “3,5-Dibromo-2-(difluoromethyl)thiophene”, are notably useful because they can be utilized for further synthesis of new molecular structures . Their α-functionalized derivatives, such as aldehydes and carboxylic acids, are even more important, as these polyfunctional derivatives are ready to be used as building blocks in numerous chemical transformations .

The halogen dance (HD) reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems (such as thiophenes, pyrroles, furans, thiazoles) for subsequent functionalization . HD reaction involving treatment of halogenated heteroaromatic compounds with LDA led to the formation of rearranged lithiated intermediates . It has been established that the ease of migration of halogen atom in halogen-substituted thiophenes in HD reaction depends on its nature and increases in the series Cl ˂ Br ˂ I .

特性

IUPAC Name |

3,5-dibromo-2-(difluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2F2S/c6-2-1-3(7)10-4(2)5(8)9/h1,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAVVEROADFEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-(difluoromethyl)thiophene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)

![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)

![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)